

Spectroscopic Data of 1-Methyl-4-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-4-nitro-1H-indazole**

Cat. No.: **B1347639**

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December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-4-nitro-1H-indazole** (CAS No: 26120-43-4). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. It serves as a valuable resource for the characterization and identification of this compound in a research and development setting.

Compound Information

Property	Value
Compound Name	1-Methyl-4-nitro-1H-indazole
CAS Number	26120-43-4
Molecular Formula	C ₈ H ₇ N ₃ O ₂ [1] [2]
Molecular Weight	177.16 g/mol [1]
Structure	

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **1-Methyl-4-nitro-1H-indazole**. These values are predicted based on data from analogous compounds and general principles of spectroscopy, and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	d	1H	H-5
~ 7.9 - 8.1	d	1H	H-7
~ 7.5 - 7.7	t	1H	H-6
~ 8.1 - 8.3	s	1H	H-3
~ 4.1 - 4.3	s	3H	N- CH_3

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 142	C-7a
~ 138 - 140	C-4
~ 133 - 135	C-3
~ 125 - 127	C-5
~ 122 - 124	C-3a
~ 118 - 120	C-6
~ 110 - 112	C-7
~ 35 - 37	N- CH_3

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Value	Interpretation
177	[M] ⁺ (Molecular Ion)
161	[M-O] ⁺
147	[M-NO] ⁺
131	[M-NO ₂] ⁺
104	[M-NO ₂ -HCN] ⁺

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3150	Medium	C-H Aromatic Stretch
~ 2950 - 3000	Medium	C-H Aliphatic Stretch (CH ₃)
~ 1520 - 1540	Strong	NO ₂ Asymmetric Stretch
~ 1340 - 1360	Strong	NO ₂ Symmetric Stretch
~ 1600 - 1620	Medium	C=C Aromatic Ring Stretch
~ 1450 - 1500	Medium	C=N Ring Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific data for **1-Methyl-4-nitro-1H-indazole** is not readily available, UV-Vis absorption spectra of 1H-indazole and its 1-methyl derivative have been reported.^[3] For the nitro-substituted compound, a bathochromic (red) shift is expected due to the presence of the nitro group, a strong chromophore.

Table 5: Predicted UV-Vis Absorption Data (Solvent: Acetonitrile)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~ 280 - 320	To be determined	$\pi \rightarrow \pi$
~ 350 - 400	To be determined	$n \rightarrow \pi$

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described above, based on standard laboratory practices for nitroaromatic and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).
- Sample Preparation: Dissolve 5-10 mg of **1-Methyl-4-nitro-1H-indazole** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Approximately 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the internal standard (TMS).

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source (e.g., GC-MS).
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- EI-MS Acquisition:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Inlet System: Direct insertion probe or gas chromatography inlet.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$) and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- IR Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

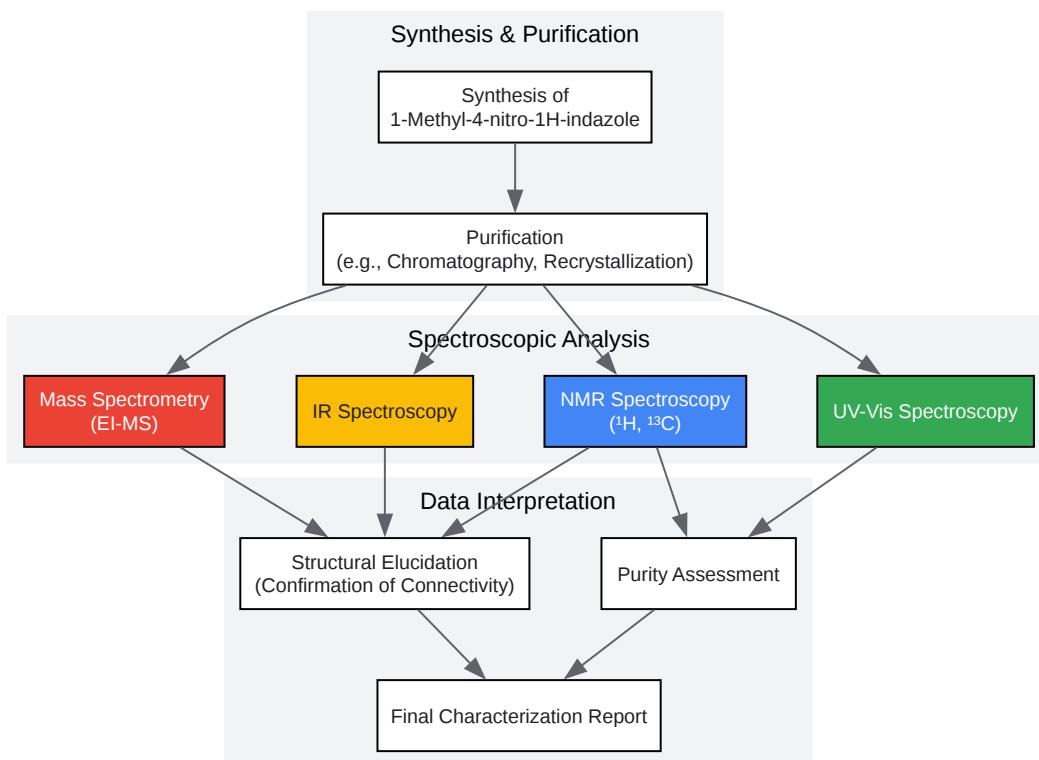
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol) of a known concentration.
- UV-Vis Acquisition:
 - Wavelength Range: 200-800 nm.
 - Blank: Use the pure solvent as a blank to zero the absorbance.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **1-Methyl-4-nitro-1H-indazole**.

Workflow for Spectroscopic Analysis of 1-Methyl-4-nitro-1H-indazole

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Caption: Spectroscopic analysis workflow for **1-Methyl-4-nitro-1H-indazole**.

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- To cite this document: BenchChem. [Spectroscopic Data of 1-Methyl-4-nitro-1H-indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347639#1-methyl-4-nitro-1h-indazole-spectroscopic-data>]

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